molecular formula C25H22N4O3 B2829139 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-13-5

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2829139
CAS No.: 1251672-13-5
M. Wt: 426.476
InChI Key: ZDTFUGNTBBASDH-UHFFFAOYSA-N
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Description

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methyl, oxo, and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with a base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
  • 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities and therapeutic potentials.

Properties

IUPAC Name

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-6-7-11-21(16)28-22(30)15-29-14-20(25(32)27-18-9-4-3-5-10-18)23(31)19-13-12-17(2)26-24(19)29/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFUGNTBBASDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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